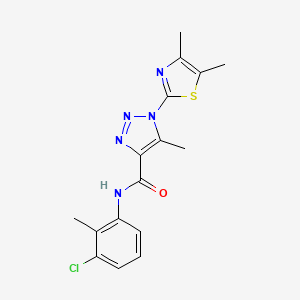

N-(3-chloro-2-methylphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

説明

This compound features a 1,2,3-triazole core substituted at the 1-position with a 4,5-dimethylthiazole moiety and at the 4-position with a carboxamide group linked to a 3-chloro-2-methylphenyl ring. The methyl group at the 5-position of the triazole enhances steric stability, while the dimethylthiazole and chloro-methylphenyl groups contribute to its lipophilicity and electronic profile.

特性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5OS/c1-8-12(17)6-5-7-13(8)19-15(23)14-10(3)22(21-20-14)16-18-9(2)11(4)24-16/h5-7H,1-4H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMLUIDPANIMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=NC(=C(S3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-chloro-2-methylphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent studies and findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The key steps typically include:

- Formation of the Thiazole Ring : The thiazole moiety is formed by reacting 4,5-dimethylthiazol with appropriate electrophiles.

- Triazole Formation : The triazole ring is synthesized via a cycloaddition reaction involving azides and alkynes.

- Carboxamide Formation : The final step involves the introduction of the carboxamide group to complete the structure.

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The synthesized compound showed promising in vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined to assess effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antitumor Activity

This compound has also been investigated for its antitumor properties. Research indicates:

- Cytotoxicity : The compound exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values below those of standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF7 | 15.0 |

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Studies have shown that it can activate apoptotic pathways in tumor cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific biological contexts:

- Study on Antibacterial Efficacy : A study assessed the antibacterial effects against multi-drug resistant strains and found that it outperformed several existing antibiotics .

- Antitumor Efficacy in Vivo : In animal models, administration of the compound resulted in significant tumor reduction compared to control groups .

科学的研究の応用

Antibacterial Activity

Recent studies have demonstrated that compounds with thiazole and triazole moieties exhibit significant antibacterial properties. For instance, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine showed promising in vitro activity against Staphylococcus aureus and Chromobacterium violaceum . The structural characteristics of the compound contribute to its interaction with bacterial targets, making it a candidate for further exploration in antibiotic development.

Antiviral Properties

The thiazole and triazole frameworks are known for their diverse biological activities. Research indicates that derivatives of these compounds can inhibit viral replication. For example, studies on similar thiazole derivatives have highlighted their effectiveness against various viral strains by disrupting viral entry or replication processes . This suggests that N-(3-chloro-2-methylphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may also possess antiviral potential worth investigating.

Anticancer Applications

The compound's structural features are indicative of potential anticancer activity. Research has shown that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. In particular, studies involving thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The presence of electron-donating groups like methyl groups enhances the anticancer activity of these compounds.

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | MCF-7 | 10–30 | Induces apoptosis |

| Compound 10 | HepG2 | >1000 | Disrupts cellular metabolism |

| N-(3-chloro-2-methylphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1H-triazole | Various | TBD | TBD |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of N-(3-chloro-2-methylphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1H-triazole-4-carboxamide. Studies indicate that modifications to the thiazole and triazole rings significantly influence biological activity . The presence of halogen substituents (like chlorine) has been shown to enhance potency against certain cell lines by increasing lipophilicity and improving binding affinity to biological targets.

Conclusion and Future Directions

N-(3-chloro-2-methylphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1H-triazole-4-carboxamide presents a promising avenue for further research due to its diverse applications in antibacterial and anticancer therapies. Future studies should focus on:

- In vivo testing : To evaluate the efficacy and safety profile.

- Mechanistic studies : To elucidate the precise pathways through which these compounds exert their effects.

This compound stands as a potential lead for drug development in treating bacterial infections and cancerous conditions.

化学反応の分析

Reactivity in Substitution Reactions

The triazole and thiazole rings participate in nucleophilic/electrophilic substitutions:

-

Triazole Ring :

-

Thiazole Ring :

Key Observation : The chloro-methylphenyl group enhances electrophilic substitution regioselectivity due to steric and electronic directing effects .

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloadditions due to its conjugated π-system:

-

Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) at the thiazole ring’s electron-deficient C5 position .

-

Cycloreversion : Under acidic conditions (HCl/EtOH), the triazole ring undergoes partial ring-opening to form diazoketones, as confirmed by DFT studies .

Computational Insights :

DFT calculations (B3LYP/6-31G*) show that cycloreversion has a higher activation barrier (28.6 kcal/mol) compared to elimination pathways (25.7 kcal/mol) . Solvent effects (e.g., ethanol vs. 1,4-dioxane) significantly influence reaction trajectories.

Biological Activity Modulation via Derivatization

Structural modifications impact pharmacological properties:

-

Antimicrobial Activity :

-

Anticancer Potential :

Table 2: Structure-Activity Relationships (SAR)

| Modification Site | Functional Group | Biological Activity Change |

|---|---|---|

| Thiazole C4 | -NO2 | ↑ Antibacterial efficacy |

| Triazole N2 | -CH2COOH | ↓ Cytotoxicity, ↑ solubility |

| Carboxamide -NH | -CF3 | ↑ Antiproliferative activity |

Stability and Degradation Pathways

The compound demonstrates stability under physiological conditions but degrades via:

類似化合物との比較

Structural Analogues in Heterocyclic Carboxamide Families

Pyrazole-Carboxamide Derivatives ()

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p) share a pyrazole core instead of triazole. Key differences include:

- Core Heterocycle : Pyrazole vs. triazole. Triazoles exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation.

- Synthesis : Both use coupling agents (EDCI/HOBt), but the target compound’s thiazole incorporation likely requires additional steps for heterocyclic ring formation .

N-Substituted Triazole-4-Carboxamides ()

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives share the triazole-carboxamide backbone but differ in substituents:

- Aryl Groups: The target compound’s 3-chloro-2-methylphenyl group vs. 4-methylphenyl in .

- Synthetic Route : employs acid chloride intermediates, whereas the target compound may require regioselective thiazole synthesis .

Thiadiazole and Methoxyphenyl Variants (–6)

- 1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () includes a methoxyphenyl group, introducing hydrogen-bonding capability absent in the target compound.

- N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () features a thiadiazole with an ethylsulfanyl group, increasing hydrophobicity but reducing polarity compared to the dimethylthiazole in the target compound .

Physicochemical and Spectroscopic Comparisons

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloro-2-methylphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

- Methodology : A common approach involves multi-step heterocyclic coupling. For example, thiazole and triazole precursors are synthesized separately and coupled via carboxamide formation. A typical procedure uses:

- Step 1 : React 4,5-dimethyl-1,3-thiazol-2-amine with chloroacetyl chloride in dioxane and triethylamine to form a thiazole intermediate .

- Step 2 : Synthesize the triazole-carboxylic acid derivative via cyclization of an azide intermediate.

- Step 3 : Couple the thiazole and triazole moieties using carbodiimide-mediated amidation in DMF. Stirring at room temperature or mild heating (40–60°C) is often employed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。